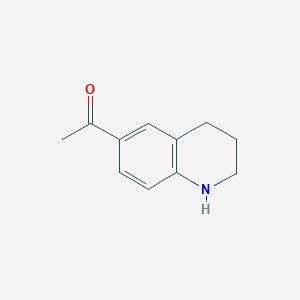

1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone

Description

Properties

IUPAC Name |

1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h4-5,7,12H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFNHWMNECPFUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439548 | |

| Record name | 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113961-88-9 | |

| Record name | 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. This molecule is of interest to researchers in medicinal chemistry and drug development due to its core tetrahydroquinoline scaffold, which is found in a variety of biologically active compounds. This document outlines a plausible synthetic route, predicted characterization data, and the potential relevance of this compound class in targeting cellular signaling pathways.

Synthesis

The most direct and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the tetrahydroquinoline nucleus.

The regioselectivity of the Friedel-Crafts acylation on 1,2,3,4-tetrahydroquinoline is a critical consideration. Without protection of the nitrogen atom, the Lewis acid catalyst can coordinate with the lone pair of the nitrogen, leading to a mixture of products. To achieve selective acylation at the 6-position, which is para to the nitrogen, protection of the amine is recommended. The electron-donating nature of the protected amino group directs the electrophilic substitution to the ortho and para positions, with the para-substituted product generally being the major isomer due to steric hindrance at the ortho positions.

Proposed Synthetic Workflow

The proposed synthesis involves a two-step process: N-acetylation of 1,2,3,4-tetrahydroquinoline followed by Friedel-Crafts acylation and subsequent deprotection.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, based on established methodologies for N-acetylation and Friedel-Crafts acylation.

Step 1: Synthesis of N-acetyl-1,2,3,4-tetrahydroquinoline

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in pyridine.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-acetyl-1,2,3,4-tetrahydroquinoline.

Step 2: Synthesis of this compound

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃, 2.5 equivalents) in anhydrous dichloromethane (DCM).

-

Cool the suspension in an ice bath.

-

Slowly add acetyl chloride (1.2 equivalents) to the suspension while maintaining the temperature below 5 °C.

-

Stir the mixture for 15-20 minutes to form the acylium ion complex.

-

Dissolve N-acetyl-1,2,3,4-tetrahydroquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel.

-

After the addition, allow the reaction to stir at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The N-acetyl group can be removed by acid or base hydrolysis. For acidic hydrolysis, reflux the crude product in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

-

After cooling, neutralize the solution with a suitable base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extract, remove the solvent, and purify the final product, this compound, by column chromatography on silica gel.

Characterization

The physical and spectroscopic properties of this compound are summarized below.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO | - |

| Molecular Weight | 175.23 g/mol | --INVALID-LINK-- |

| Appearance | Light brown to brown solid | --INVALID-LINK-- |

| Boiling Point | 356.049 °C at 760 mmHg | --INVALID-LINK--, --INVALID-LINK-- |

| Storage | Room temperature, in a dark place, under an inert atmosphere | --INVALID-LINK-- |

Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the protons of the tetrahydroquinoline ring system and the acetyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (CH₂) | ~3.3-3.4 | t | ~6 |

| H-3 (CH₂) | ~1.9-2.0 | m | - |

| H-4 (CH₂) | ~2.7-2.8 | t | ~6 |

| H-5 | ~6.6-6.7 | d | ~8 |

| H-7 | ~7.5-7.6 | dd | ~8, ~2 |

| H-8 | ~7.6-7.7 | d | ~2 |

| NH | ~4.0-4.5 | br s | - |

| COCH₃ | ~2.5 | s | - |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum in CDCl₃ would display signals corresponding to the eleven carbon atoms of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~42 |

| C-3 | ~22 |

| C-4 | ~27 |

| C-4a | ~122 |

| C-5 | ~114 |

| C-6 | ~130 |

| C-7 | ~128 |

| C-8 | ~129 |

| C-8a | ~145 |

| C=O | ~197 |

| COCH₃ | ~26 |

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3450 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch (Aryl Ketone) | 1670-1685 | Strong |

| Aromatic C=C Stretch | 1580-1610 | Medium |

| C-N Stretch | 1250-1350 | Medium |

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 175. Key fragmentation patterns would likely involve the loss of the methyl group from the acetyl moiety (M-15) and cleavage of the tetrahydroquinoline ring.

| Fragment | Predicted m/z |

| [M]⁺ | 175 |

| [M-CH₃]⁺ | 160 |

| [M-COCH₃]⁺ | 132 |

Relevance to Signaling Pathways

The tetrahydroquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Recent research has highlighted the potential of tetrahydroquinoline derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway.[1][2][3][4] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3]

The diagram below illustrates a simplified representation of the PI3K/AKT/mTOR signaling pathway, which is a potential target for compounds based on the tetrahydroquinoline scaffold.

Caption: The PI3K/AKT/mTOR pathway, a potential target for tetrahydroquinoline derivatives.

While there is no direct evidence linking this compound to the inhibition of this pathway, its structural similarity to known mTOR inhibitors suggests that it could serve as a valuable starting point or fragment for the design of novel therapeutic agents.[1][3] The acetyl group at the 6-position provides a handle for further chemical modification to optimize binding affinity and selectivity for protein kinases within this pathway.

References

"physical and chemical properties of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. This document collates available data on its synthesis, and while specific experimental data for the title compound is not publicly available, this guide presents a generalized experimental protocol for its likely synthesis via Friedel-Crafts acylation. Furthermore, based on the known biological activities of structurally related tetrahydroquinoline derivatives, a potential signaling pathway is proposed and visualized. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development.

Introduction

This compound is a derivative of tetrahydroquinoline, a heterocyclic scaffold that is prevalent in a wide array of biologically active compounds. The incorporation of an acetyl group at the 6-position of the tetrahydroquinoline ring system presents a molecule of interest for further chemical modification and biological evaluation. Tetrahydroquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, neuroprotective, and antimicrobial properties. This guide aims to consolidate the existing knowledge on this compound and provide a framework for future research and development.

Physical and Chemical Properties

While a comprehensive experimental characterization of this compound is not fully available in the public domain, the following table summarizes its known physical and chemical properties based on available data. It is important to note that the melting point and solubility are not yet reported and would require experimental determination.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 113961-88-9 | |

| Molecular Formula | C₁₁H₁₃NO | |

| Molecular Weight | 175.23 g/mol | |

| Physical Form | Solid | |

| Boiling Point | 356.049 °C at 760 mmHg | |

| Flash Point | 158.025 °C | |

| Melting Point | Not Reported | |

| Solubility | Not Reported | |

| InChI Key | YFNHWMNECPFUGS-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is anticipated to proceed via a Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the tetrahydroquinoline core. The 6-position is the most likely site of acylation due to the directing effects of the amino group.

General Experimental Protocol for Friedel-Crafts Acylation

The following is a generalized procedure for the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. Disclaimer: This is a representative protocol and has not been specifically reported for the synthesis of this compound. Optimization of reaction conditions would be necessary.

Materials:

-

1,2,3,4-tetrahydroquinoline

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the cooled suspension while stirring.

-

To this mixture, add a solution of 1,2,3,4-tetrahydroquinoline in anhydrous dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the pure this compound.

Spectral Data

As of the date of this document, specific experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for this compound are not available in the peer-reviewed literature or common chemical databases. The characterization of this compound would require experimental acquisition of these spectra.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been reported, numerous studies have highlighted the therapeutic potential of the tetrahydroquinoline scaffold. Derivatives have shown promise as anticancer, neuroprotective, and antimicrobial agents.

For instance, some tetrahydroquinoline derivatives have been shown to induce apoptosis in cancer cells through the modulation of key signaling pathways. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to the activation of downstream apoptotic effectors.

The following diagram illustrates a hypothetical signaling pathway through which a tetrahydroquinoline derivative might induce apoptosis. Disclaimer: This is a generalized representation based on the activities of related compounds and does not represent experimentally verified data for this compound.

Conclusion

This compound represents a molecule of interest within the broader class of pharmacologically relevant tetrahydroquinolines. While some of its fundamental physicochemical properties are known, a significant amount of experimental data, including its melting point, solubility, comprehensive spectral characterization, and specific biological activities, remains to be determined. This technical guide provides a summary of the current knowledge and a theoretical framework for its synthesis and potential biological action. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this compound and to explore its potential applications in drug discovery and development.

An In-depth Technical Guide on 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone (CAS Number: 113961-88-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone, CAS number 113961-88-9. While specific experimental and biological data for this particular compound are not extensively available in peer-reviewed literature, this document consolidates the known chemical properties and provides a framework for its potential synthesis and biological evaluation based on the broader class of tetrahydroquinoline derivatives. The tetrahydroquinoline scaffold is a recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is compiled from chemical supplier databases and computational predictions.

| Property | Value | Source |

| CAS Number | 113961-88-9 | Sigma-Aldrich[2] |

| Molecular Formula | C₁₁H₁₃NO | MySkinRecipes[3] |

| Molecular Weight | 175.23 g/mol | MySkinRecipes[3] |

| Boiling Point | 356.049 °C at 760 mmHg | MySkinRecipes[3] |

| Appearance | Light brown to brown solid | ChemicalBook[4] |

| Storage Temperature | Keep in dark place, Inert atmosphere, Room temperature | ChemicalBook[4] |

Synthesis and Characterization

General Experimental Protocol: Domino Reaction for Tetrahydroquinoline Synthesis

The following protocol describes a general strategy for the synthesis of the tetrahydroquinoline scaffold, which can be adapted for the synthesis of this compound. This would typically involve the use of a substituted 2-nitroarylketone as a starting material.

Reaction: Catalytic hydrogenation of a substituted 2-nitroarylketone.

Reagents and Solvents:

-

Substituted 2-nitroarylketone (e.g., 1-(4-amino-3-nitrophenyl)ethanone as a potential precursor)

-

Hydrogen gas (H₂)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol or other suitable solvent

Procedure:

-

The 2-nitroarylketone is dissolved in a suitable solvent, such as ethanol, in a hydrogenation vessel.

-

A catalytic amount of 5% Pd/C is added to the solution.

-

The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 50-100 psi).

-

The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure tetrahydroquinoline derivative.

Expected Outcome: This domino reaction proceeds via the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the ketone to form a cyclic imine. The imine is subsequently reduced in situ to yield the final tetrahydroquinoline product.[5]

Characterization

While specific spectroscopic data for this compound is not available in the searched literature, the characterization of a newly synthesized batch would involve standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, including the presence of the ethanone group and the tetrahydroquinoline ring system.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the N-H and C=O stretching vibrations.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the compound.

Biological Activity and Potential Applications

There is no specific biological data or pharmacological profile for this compound in the public domain. However, the 1,2,3,4-tetrahydroquinoline scaffold is a key structural motif in a multitude of biologically active compounds.[1] Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including:

-

Anticancer Activity: Certain substituted tetrahydroquinolines have shown potent anti-tumor properties.[1]

-

Antioxidant Properties: The tetrahydroquinoline ring system is known to possess antioxidant capabilities.[1]

-

Neurological Activity: Derivatives have been investigated as ligands for various receptors in the central nervous system.[1]

Given the prevalence of the acetyl group in pharmacologically active molecules, it is plausible that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The ethanone moiety provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

Visualizations

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a tetrahydroquinoline derivative.

Caption: General workflow for the synthesis, characterization, and evaluation of tetrahydroquinoline derivatives.

Hypothetical Signaling Pathway Involvement

Given that many quinoline derivatives exhibit anticancer properties, a hypothetical signaling pathway that could be modulated by a novel tetrahydroquinoline derivative is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a tetrahydroquinoline derivative.

Conclusion

This compound is a chemical compound with a core structure that is of significant interest in medicinal chemistry. While specific data on its synthesis and biological activity are currently limited in the public scientific literature, the established importance of the tetrahydroquinoline scaffold suggests that this compound could be a valuable building block for the development of novel therapeutic agents. Further research is warranted to elucidate its synthetic accessibility and to explore its potential pharmacological profile. This guide provides a starting point for researchers by summarizing the available information and outlining potential avenues for future investigation.

References

- 1. ajrconline.org [ajrconline.org]

- 2. CAS 113961-88-9 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound CAS#: 113961-88-9 [m.chemicalbook.com]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectral characteristics of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. Due to the absence of publicly available experimental spectral data for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its chemical structure and comparison with analogous compounds. Detailed, generalized experimental protocols for acquiring such spectra are also provided to guide researchers in their laboratory work. This guide is intended to serve as a valuable resource for scientists and professionals involved in the research and development of quinoline-based compounds.

Predicted Spectral Data

The spectral data for this compound have been predicted based on its molecular structure. The compound has a molecular formula of C₁₁H₁₃NO and a molecular weight of 175.23 g/mol .[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzene ring, the aliphatic protons of the tetrahydroquinoline ring, and the methyl protons of the acetyl group.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H | 6.8 - 7.5 | m | 3H |

| NH | ~4.0 (broad) | s | 1H |

| -CH₂- (position 2) | ~3.3 | t | 2H |

| -CH₂- (position 3) | ~1.9 | m | 2H |

| -CH₂- (position 4) | ~2.7 | t | 2H |

| -CH₃ (acetyl) | ~2.4 | s | 3H |

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will display signals for the carbon atoms in the aromatic ring, the aliphatic ring, and the acetyl group.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (carbonyl) | ~197 |

| Aromatic C | 115 - 150 |

| -CH₂- (position 2) | ~47 |

| -CH₂- (position 3) | ~27 |

| -CH₂- (position 4) | ~28 |

| -CH₃ (acetyl) | ~26 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. As a solid, the sample would typically be prepared as a KBr pellet or a thin solid film.[2][3]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (ketone) | 1660 - 1680 | Strong |

| C=C Stretch (aromatic) | 1500 - 1600 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS)

Under electron ionization (EI) conditions, the mass spectrum is expected to show the molecular ion peak and several fragment ions resulting from the cleavage of the molecule.

| m/z | Predicted Assignment |

| 175 | [M]⁺ (Molecular Ion) |

| 160 | [M - CH₃]⁺ |

| 132 | [M - COCH₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data.

NMR Spectroscopy

This protocol is applicable for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives.[4]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard if required.

-

Cap the tube and ensure the sample is fully dissolved by gentle inversion.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

-

Optimize the magnetic field homogeneity (shimming) to obtain sharp peaks.

-

-

¹H NMR Spectrum Acquisition:

-

A standard single-pulse experiment is typically used.

-

Set appropriate parameters for spectral width, acquisition time, relaxation delay, and number of scans. For dilute samples, more scans may be needed.

-

-

¹³C NMR Spectrum Acquisition:

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

A larger number of scans and a longer acquisition time are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Infrared (IR) Spectroscopy

This protocol is for analyzing solid samples using the thin solid film method.[2][5]

-

Sample Preparation:

-

Place approximately 50 mg of the solid sample into a clean vial or test tube.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.

-

Deposit a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.

-

-

Spectrum Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire the background spectrum of the empty instrument.

-

Acquire the spectrum of the sample.

-

The instrument software will automatically ratio the sample spectrum against the background to generate the final IR spectrum.

-

-

Post-Analysis:

-

If the signal intensity is too low, add more of the sample solution to the plate, allow it to dry, and re-run the spectrum.

-

If the signal is too strong (peaks are flat-topped), clean the plate and prepare a more dilute sample.

-

After analysis, clean the salt plates with an appropriate solvent and return them to a desiccator.

-

Mass Spectrometry (Electron Ionization)

This is a standard procedure for obtaining a mass spectrum using the electron ionization (EI) method.[6][7]

-

Sample Introduction:

-

The sample must be introduced into the ion source in the gas phase. For a solid sample, this is typically achieved using a direct insertion probe which is heated to volatilize the sample.

-

Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV).

-

This bombardment removes an electron from the molecule, creating a positively charged molecular ion ([M]⁺).

-

The excess energy from the electron impact causes the molecular ion to fragment in a reproducible manner.

-

-

Mass Analysis:

-

The resulting ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions are detected, and the signal is amplified.

-

The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 113961-88-9 [sigmaaldrich.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 4. benchchem.com [benchchem.com]

- 5. measurlabs.com [measurlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

"1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone molecular structure and IUPAC name"

An In-depth Technical Guide to 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential applications of this compound, a heterocyclic compound of interest to researchers and professionals in drug development and organic synthesis.

Molecular Structure and IUPAC Name

The compound, identified by the CAS Number 113961-88-9, is systematically named This compound according to IUPAC nomenclature. Its molecular structure consists of a fused ring system where a benzene ring is fused to a saturated six-membered nitrogen-containing ring (the tetrahydroquinoline core). An acetyl group is substituted at the 6th position of this core.

The molecular formula for this compound is C₁₁H₁₃NO, and it has a molecular weight of 175.23 g/mol .[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: 2D representation of this compound.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is typically a solid, ranging in color from light brown to brown.[2]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO | [1] |

| Molecular Weight | 175.23 g/mol | [1] |

| Physical Form | Solid | |

| Boiling Point | 356.049°C at 760 mmHg | |

| Flash Point | 158.025°C | |

| Storage Temperature | Room temperature, protected from light, under an inert atmosphere. | [2] |

Experimental Protocols

A plausible synthetic approach could involve a reduction-reductive amination strategy starting from a corresponding 2-nitroarylketone. This process typically involves the catalytic reduction of the nitro group, followed by the formation of a cyclic imine, which is then further reduced to yield the tetrahydroquinoline ring structure.[3]

The following diagram illustrates a generalized workflow for the synthesis of tetrahydroquinoline derivatives.

Caption: A simplified diagram of a domino reaction for tetrahydroquinoline synthesis.

Biological Activities and Potential Applications

Tetrahydroquinoline and its derivatives are recognized as important structural motifs in a vast number of biologically active compounds and are prevalent in natural products and medicinal agents.[3] These scaffolds are of significant interest in drug design.

While specific signaling pathways involving this compound are not detailed in the search results, it is noted that this compound is utilized in pharmaceutical research as an intermediate for synthesizing compounds with biological activity.[1] Its structure, bearing resemblance to neurotransmitter analogues, suggests potential for development in central nervous system-related drugs.[1] Furthermore, it is being explored in the design of kinase inhibitors and anti-inflammatory agents.[1] The fused ring system is valuable in medicinal chemistry for enhancing metabolic stability and binding affinity of drug candidates.[1]

The logical relationship for its application in drug discovery is outlined in the diagram below.

Caption: Conceptual workflow for the utility of the title compound in drug discovery.

References

A Comprehensive Review of Synthetic Strategies for 1,2,3,4-Tetrahydroquinolines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. This has led to the development of numerous synthetic methodologies for the construction of this important heterocyclic system. This technical guide provides a detailed overview of the core synthetic strategies for 1,2,3,4-tetrahydroquinolines, with a focus on catalytic hydrogenation, asymmetric synthesis, and domino reactions. Experimental protocols for key reactions are provided, along with quantitative data to facilitate comparison of different methods.

Catalytic Hydrogenation of Quinolines

The most direct and atom-economical method for the synthesis of 1,2,3,4-tetrahydroquinolines is the catalytic hydrogenation of the corresponding quinoline precursors. This method is widely used in both laboratory and industrial settings. A variety of catalysts and reaction conditions have been developed to achieve high yields and selectivities.

Key Catalytic Systems:

-

Palladium on Carbon (Pd/C): A standard and versatile catalyst for the hydrogenation of quinolines. It is effective under mild conditions and provides excellent yields.

-

Platinum-based Catalysts (e.g., Adams' catalyst, PtO₂): Highly active catalysts that can effect the hydrogenation of quinolines, often in acidic media.

-

Cobalt-based Catalysts: Emerging as a more sustainable alternative to precious metal catalysts, cobalt-based systems have shown high activity and selectivity for quinoline hydrogenation.

-

Iridium and Ruthenium Complexes: Often used for asymmetric hydrogenation, these catalysts can provide access to chiral tetrahydroquinolines with high enantioselectivity.

Quantitative Data for Catalytic Hydrogenation of Quinolines

| Catalyst | Substrate | Conditions | Yield (%) | Reference |

| Pd/CN | Quinoline | 50 °C, 20 bar H₂ | 97.8 | [1] |

| Co(OAc)₂·4H₂O / Zn | Quinoline | 70 °C, 30 bar H₂ | >99 | [2] |

| Adams' catalyst (PtO₂) | Quinoline | 17-37 °C, 64 psi H₂, acetic acid | Not specified, kinetic study | [3] |

Experimental Protocol: Hydrogenation of Quinoline using a Cobalt Catalyst[2]

Materials:

-

Quinoline (1a)

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Zinc dust (Zn)

-

Water

Procedure:

-

To a suitable pressure reactor, add quinoline (0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), and Zn dust (50 mol%).

-

Add water (1.5 mL) as the solvent.

-

Seal the reactor and purge with hydrogen gas.

-

Pressurize the reactor to 40 bar with hydrogen.

-

Heat the reaction mixture to 70 °C and stir overnight.

-

After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.

-

Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford 1,2,3,4-tetrahydroquinoline (2a).

Catalytic Hydrogenation Workflow

Caption: General workflow for the catalytic hydrogenation of quinoline.

Asymmetric Synthesis via the Povarov Reaction

The Povarov reaction is a powerful and versatile method for the synthesis of substituted tetrahydroquinolines, particularly for accessing chiral derivatives. It is a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene. The reaction can be catalyzed by various Lewis and Brønsted acids, and the development of chiral catalysts has enabled highly enantioselective transformations.[4][5][6]

Key Features:

-

Three-component reaction: Often performed as a one-pot reaction between an aniline, an aldehyde, and an alkene, offering high operational simplicity.

-

Stereocontrol: The use of chiral catalysts allows for the synthesis of enantioenriched tetrahydroquinolines with the creation of up to three new stereocenters.

-

Substrate Scope: A wide range of anilines, aldehydes, and alkenes can be employed, leading to a diverse array of substituted tetrahydroquinolines.

Quantitative Data for Asymmetric Povarov Reactions

| Catalyst | Aniline | Aldehyde | Alkene | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Yield (%) | Reference |

| Chiral Phosphoric Acid | Anilines | Aldehydes | Benzyl N-vinylcarbamate | >20:1 | 90-99 | 75-95 | [7] |

| N,N'-dioxide-Sc(OTf)₃ | N-aryl aldimines | - | α-alkyl styrenes | up to 99:1 | 92 to >99 | Not specified | [5][6] |

| p-Sulfonic acid calix[8]arene | Aromatic anilines | - | 2,3-Dihydrofuran | Not specified | Not applicable | up to 95 | [9] |

Experimental Protocol: Asymmetric Three-Component Povarov Reaction[7]

Materials:

-

Aldehyde (0.3 mmol)

-

Aniline (0.3 mmol)

-

Benzyl N-vinylcarbamate (0.36 mmol)

-

Chiral phosphoric acid catalyst (0.03 mmol, 10 mol%)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

To a dried reaction tube, add the aldehyde, aniline, and chiral phosphoric acid catalyst.

-

Add dichloromethane (1.5 mL) and stir the mixture at room temperature for 30 minutes.

-

Add benzyl N-vinylcarbamate to the reaction mixture.

-

Stir the reaction at room temperature for the specified time (typically 12-24 hours), monitoring the progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired cis-2,4-disubstituted tetrahydroquinoline.

Povarov Reaction Mechanism

Caption: Simplified mechanism of the three-component Povarov reaction.

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without the need to isolate intermediates.[10][11] Several domino strategies have been developed for the synthesis of 1,2,3,4-tetrahydroquinolines, offering advantages in terms of atom economy and reduced waste generation.

Key Domino Strategies:

-

Reduction-Reductive Amination: This strategy typically involves the reduction of a nitro group on an aromatic ring, followed by an intramolecular reductive amination to form the tetrahydroquinoline ring.[11]

-

SNAr-Terminated Sequences: These reactions involve an initial nucleophilic substitution followed by an intramolecular nucleophilic aromatic substitution (SNAr) to close the ring.[10]

-

Domino Povarov Reactions: In some cases, the intermediates for the Povarov reaction (the imine and the electron-rich alkene) can be generated in situ, leading to a domino process.[12]

Quantitative Data for Domino Reactions in Tetrahydroquinoline Synthesis

| Domino Strategy | Reactants | Catalyst/Reagent | Yield (%) | Reference |

| Reduction-Reductive Amination | 2-Nitroarylketones/aldehydes | 5% Pd/C, H₂ | 93-98 | [11] |

| Reductive Amination-SNAr | Substituted ketone | Not specified | 58-98 | [10] |

| SN2-SNAr | Benzylamine, substituted bromide | DMF | 98 | [10] |

| Domino Povarov | Arylamines, methyl propiolates, aromatic aldehydes | p-Toluenesulfonic acid | 41-67 | [12] |

Experimental Protocol: Reduction-Reductive Amination Domino Reaction[11]

Materials:

-

2-Nitroarylketone or aldehyde

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Suitable solvent (e.g., ethanol, ethyl acetate)

Procedure:

-

In a hydrogenation vessel, dissolve the 2-nitroarylketone or aldehyde in a suitable solvent.

-

Add 5% Pd/C catalyst (typically 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization if necessary.

Domino Reaction: Reduction-Reductive Amination Pathway

Caption: Pathway of a reduction-reductive amination domino reaction.

Classical Synthesis Methods

While modern catalytic methods are often preferred for their efficiency and selectivity, classical named reactions remain important for the synthesis of the quinoline core, which can then be reduced to the corresponding tetrahydroquinoline.

Friedländer Annulation

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or aldehyde.[13][14][15] The reaction is usually catalyzed by an acid or a base. Subsequent reduction of the resulting quinoline yields the tetrahydroquinoline.

Caption: The Friedländer synthesis followed by reduction.

Skraup-Doebner-von Miller Reaction

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds. The reaction is typically carried out in the presence of a strong acid and an oxidizing agent. The resulting quinoline can be hydrogenated to afford the corresponding tetrahydroquinoline.[16][17][18][19][20][21]

Caption: The Skraup-Doebner-von Miller synthesis and subsequent reduction.

Conclusion

The synthesis of 1,2,3,4-tetrahydroquinolines is a well-developed field with a diverse range of methodologies available to chemists. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, the need for stereocontrol, and considerations of efficiency and sustainability. Catalytic hydrogenation of readily available quinolines remains a straightforward and powerful approach. For the synthesis of complex and chiral tetrahydroquinolines, the asymmetric Povarov reaction and other modern catalytic methods offer unparalleled precision and efficiency. Domino reactions provide an elegant and atom-economical alternative, minimizing waste and operational steps. The classical named reactions, while older, still hold value for the construction of the fundamental quinoline core. This guide provides a solid foundation for researchers and professionals in the field to select and implement the most appropriate synthetic strategy for their specific needs in the pursuit of novel and impactful molecules.

References

- 1. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 3. GT Digital Repository [repository.gatech.edu]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. Asymmetric Synthesis of Tetrahydroquinolines with Quaternary Stereocenters Through the Povarov Reaction. (2012) | Mingsheng Xie | 33 Citations [scispace.com]

- 6. Asymmetric synthesis of tetrahydroquinolines with quaternary stereocenters through the Povarov reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. BJOC - Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes [beilstein-journals.org]

- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Friedlaender Synthesis [organic-chemistry.org]

- 16. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 17. iipseries.org [iipseries.org]

- 18. experts.illinois.edu [experts.illinois.edu]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of Tetrahydroquinolines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Its unique structural features, including a fused bicyclic system with a stereogenic center, have made it a focal point in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current research into the therapeutic applications of tetrahydroquinoline derivatives, with a focus on their anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties. This document details the quantitative data from pertinent studies, outlines key experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.

Therapeutic Applications and Efficacy

Tetrahydroquinoline derivatives have demonstrated significant potential across a range of therapeutic areas. Their biological activity is often attributed to their ability to interact with various enzymes and signaling pathways, leading to the modulation of cellular processes.

Anticancer Activity

The anticancer potential of tetrahydroquinolines is one of the most extensively studied areas. These compounds have been shown to exert cytotoxic effects on a variety of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in tumor progression.[1][2]

Several studies have highlighted the efficacy of novel tetrahydroquinoline derivatives against lung, colon, and breast cancer cell lines.[1][3] For instance, certain tetrahydroquinolinone derivatives have been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in non-small cell lung cancer cells.[1] The antiproliferative effects are often mediated through the induction of oxidative stress and the subsequent activation of autophagy via the PI3K/AKT/mTOR signaling pathway.

Table 1: Anticancer Activity of Tetrahydroquinoline Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| 4a | A549 (Lung) | 11.33 ± 0.67 | G2/M phase arrest, Apoptosis induction | [1] |

| 4a | HCT-116 (Colon) | ~13 | Not specified | [1] |

| 5 | HCT-116 (Colon) | ~13 | Not specified | [1] |

| 6 | HCT-116 (Colon) | ~13 | Not specified | [1] |

| Compound 2 | MCF-7 (Breast) | 50 (at 72h) | Inhibition of cell proliferation | [3] |

| Compound 2 | MDA-MB-231 (Breast) | 25 (at 72h) | Inhibition of cell proliferation | [3] |

| Tetrahydroquinoline 18 | HeLa (Cervical) | 13.15 | Selective cytotoxicity | [4] |

| GM-3-18 | Colon Cancer Cell Lines | 0.9 - 10.7 | KRas inhibition | [5] |

| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | Antiproliferative | [5] |

| GM-3-121 | MDA-MB-231 (Breast) | 0.37 µg/mL | Antiproliferative | [5] |

| SF8 | Hep-2C | 11.9 ± 1.04 (at 72h) | Anti-proliferative | [6] |

Neuroprotective Effects

Tetrahydroquinolines have emerged as promising candidates for the treatment of neurodegenerative diseases, particularly Alzheimer's disease.[7] Their neuroprotective effects are largely attributed to their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7][8][9] By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is beneficial for cognitive function.

Heterodimers of tacrine and tetrahydroquinoline have been synthesized and shown to be potent inhibitors of AChE, with some compounds exhibiting IC50 values in the nanomolar range.[8] These compounds often exhibit a mixed-type inhibition mechanism.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Tetrahydroquinoline Derivatives

| Compound ID | Enzyme | IC50 | Inhibition Type | Reference |

| Compound 7b | AChE | < 1 nM | Mixed-type | [7][8] |

| Unnamed THQ Derivative | AChE | 215 µM | Not specified | [9] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Tetrahydroquinoline derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[10] Their mechanism of action is often associated with the disruption of microbial membranes.

The introduction of specific functional groups, such as sulfonyl or propargyl moieties, has been shown to enhance the antimicrobial potency of the tetrahydroquinoline scaffold.[10] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial efficacy of these compounds.

Table 3: Antimicrobial Activity of Tetrahydroquinoline Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Compound 2 | Bacillus cereus | 3.12 | [10] |

| Compound 6 | Bacillus cereus | 3.12 | [10] |

| Compound 2 | Staphylococcus aureus | 6.25 | [10] |

| Compound 6 | Staphylococcus aureus | 3.12 | [10] |

| Compound 2 | Pseudomonas aeruginosa | 12.5 | [10] |

| Compound 6 | Pseudomonas aeruginosa | 6.25 | [10] |

| Compound 2 | Escherichia coli | 6.25 | [10] |

| Compound 6 | Escherichia coli | 3.12 | [10] |

| Compound 6 | Aspergillus flavus | 3.12 | [10] |

| Compound 6 | Aspergillus niger | 6.25 | [10] |

| Compound 6 | Fusarium oxysporum | 3.12 | [10] |

| Compound 6 | Candida albicans | 6.25 | [10] |

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Tetrahydroquinoline derivatives have been investigated for their anti-inflammatory properties, with studies demonstrating their ability to inhibit the production of pro-inflammatory mediators. The mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The anti-inflammatory potential is typically assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 4: Anti-inflammatory Activity of Tetrahydroquinoline Derivatives

| Compound ID | Assay | IC50 (µM) / % Inhibition | Reference |

| SF13 | NO Scavenging | 85% at 50 µM | [6] |

| SF1 | NO Scavenging | High | [6] |

| SF2 | NO Scavenging | High | [6] |

Experimental Protocols

The evaluation of the therapeutic potential of tetrahydroquinoline derivatives involves a variety of standardized in vitro assays. Below are detailed methodologies for key experiments commonly cited in the literature.

Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction

The Povarov reaction is a powerful and widely used method for the synthesis of the tetrahydroquinoline scaffold.[2][11][12][13] It is a formal [4+2] cycloaddition reaction involving an aniline, an aldehyde, and an alkene.

Materials:

-

Substituted aniline

-

Substituted aldehyde

-

Alkene (e.g., N-vinylpyrrolidinone)

-

Catalyst (e.g., InCl3, p-toluenesulfonic acid)

-

Solvent (e.g., acetonitrile, ethanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Thin-layer chromatography (TLC) plates

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

To a solution of the substituted aniline (1.0 mmol) and the substituted aldehyde (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the catalyst (e.g., 10 mol% InCl3).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the alkene (1.2 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the purified tetrahydroquinoline derivative using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Tetrahydroquinoline derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Colony Formation Assay

This assay assesses the long-term survival and proliferative capacity of single cells after treatment with cytotoxic agents.

Materials:

-

Cancer cell lines

-

Complete culture medium

-

Tetrahydroquinoline derivatives

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in methanol)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the tetrahydroquinoline derivatives for a specified period (e.g., 24 hours).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS and fix them with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20-30 minutes.

-

Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the control group.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Tetrahydroquinoline derivatives

-

Propidium iodide (PI) staining solution (containing RNase A)

-

70% ethanol (ice-cold)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat them with the tetrahydroquinoline derivatives for the desired time.

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in each phase of the cell cycle is determined using appropriate software.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay, based on the Ellman method, measures the activity of AChE and the inhibitory potential of test compounds.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

Tetrahydroquinoline derivatives

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add 25 µL of the tetrahydroquinoline derivative solution at various concentrations.

-

Add 50 µL of DTNB solution and 25 µL of AChE solution to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 25 µL of ATCI solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 10-15 minutes) using a microplate reader.

-

The rate of the reaction is determined by the change in absorbance over time.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The therapeutic effects of tetrahydroquinolines are often linked to their modulation of specific intracellular signaling pathways. Visualizing these pathways and experimental workflows can aid in understanding their mechanism of action and in the design of further studies.

PI3K/AKT/mTOR Signaling Pathway in Cancer

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Some tetrahydroquinoline derivatives have been shown to induce autophagy in cancer cells by inhibiting this pathway.

References

- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iplab.hkust.edu.hk [iplab.hkust.edu.hk]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]

- 12. sci-rad.com [sci-rad.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the necessary experimental procedures for determining the aqueous solubility and chemical stability of the compound 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone. Due to the limited availability of public data on this specific molecule, this document serves as a detailed methodological framework for researchers. It outlines standard protocols for solubility assessment via the shake-flask method and for stability evaluation through forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. The guide includes structured tables for data presentation and visual workflows to aid in experimental design and execution.

Introduction

This compound is a heterocyclic compound featuring a tetrahydroquinoline core, a structural motif present in numerous biologically active molecules.[1] The characterization of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in any research or drug development pipeline. Solubility influences bioavailability and formulation strategies, while stability data is essential for determining storage conditions, shelf-life, and identifying potential degradation products.[2][3][4]

This document details the standard experimental protocols required to thoroughly characterize the solubility and stability profile of this compound.

Compound Information:

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| CAS Number | 113961-88-9 | |

| Molecular Formula | C₁₁H₁₃NO | [5] |

| Molecular Weight | 175.23 g/mol | [5] |

| Physical Form | Solid | |

| Boiling Point | 356.05 °C at 760 mmHg | [5] |

| Storage | Room temperature, protect from light, in inert atmosphere.[6] | Keep in dark place,Inert atmosphere,Room temperature.[6] |

Aqueous Solubility Assessment

The thermodynamic solubility of a compound is a measure of the maximum amount of the substance that can dissolve in a given solvent system at equilibrium. The shake-flask method is the gold standard for determining thermodynamic aqueous solubility.

Experimental Protocol: Shake-Flask Method

This protocol describes the determination of solubility in various aqueous media, including different pH buffers, to understand the compound's behavior in a range of physiological environments.

Materials:

-

This compound

-

Phosphate buffer solutions (pH 3.0, 5.0, 7.4, 9.0)

-

Purified water (Type I)

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

-

Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO) for HPLC calibration. Create a calibration curve by preparing a series of dilutions from the stock solution.

-

Sample Preparation: Add an excess amount of solid this compound to separate vials containing each of the selected aqueous media (e.g., 5 mL of each buffer and purified water). The goal is to have undissolved solid remaining to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solids.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant of each sample. Filter the aliquot using a 0.22 µm syringe filter.

-

Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze it using a validated HPLC method. Determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

Data Presentation: Solubility Data

The results should be tabulated to clearly present the solubility in different media.

| Solvent/Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Purified Water | ~7.0 | 25 | Experimental Value | Calculated Value |

| Buffer | 3.0 | 25 | Experimental Value | Calculated Value |

| Buffer | 5.0 | 25 | Experimental Value | Calculated Value |

| Buffer | 7.4 | 25 | Experimental Value | Calculated Value |

| Buffer | 9.0 | 25 | Experimental Value | Calculated Value |

| Purified Water | ~7.0 | 37 | Experimental Value | Calculated Value |

| Buffer | 7.4 | 37 | Experimental Value | Calculated Value |

Visualization: Solubility Assessment Workflow

Caption: Workflow for the Shake-Flask Solubility Assessment.

Chemical Stability Assessment: Forced Degradation

Forced degradation, or stress testing, is a critical process in drug development that exposes a compound to conditions more severe than accelerated stability testing.[2][4] Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods used for stability studies.[3][4][7] The typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.[4][8]

Experimental Protocols: Forced Degradation Studies

A stability-indicating analytical method, typically HPLC-UV, must be developed and validated before initiating these studies. This method should be able to separate the parent compound from all process-related impurities and any newly formed degradation products.

General Procedure:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

For each stress condition, subject an aliquot of the stock solution to the specified conditions.

-

After the stress period, neutralize the samples if necessary (for acid and base hydrolysis) and dilute them to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples, along with an unstressed control sample, by the stability-indicating HPLC method.

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the unstressed control.

Specific Stress Conditions:

-

Acidic Hydrolysis:

-

Reagent: 0.1 M Hydrochloric Acid (HCl).

-

Procedure: Mix the compound solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a set period (e.g., 2, 4, 8, 24 hours). After incubation, cool and neutralize with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH).

-

-

Basic Hydrolysis:

-

Reagent: 0.1 M Sodium Hydroxide (NaOH).

-

Procedure: Mix the compound solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a set period. Cool and neutralize with an equivalent amount of 0.1 M HCl.

-

-

Oxidative Degradation:

-

Reagent: 3% Hydrogen Peroxide (H₂O₂).

-

Procedure: Mix the compound solution with 3% H₂O₂. Keep the sample at room temperature, protected from light, for a set period (e.g., 24 hours).

-

-

Photolytic Degradation:

-

Apparatus: Photostability chamber.

-

Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same temperature conditions.

-

-

Thermal Degradation:

-

Apparatus: Temperature-controlled oven.

-

Procedure: Place the solid compound in an oven at a high temperature (e.g., 70 °C) for an extended period (e.g., 7 days). Also, subject a solution of the compound to similar thermal stress.

-

Data Presentation: Forced Degradation Summary

The results should be compiled into a summary table to facilitate the assessment of the compound's intrinsic stability.

| Stress Condition | Reagent/Condition | Time | Temperature | % Assay of Parent Compound | % Degradation | No. of Degradants |

| Control | None | 0 | RT | 100.0 | 0.0 | 0 |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | Experimental Value | Calculated Value | Count |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 40 °C | Experimental Value | Calculated Value | Count |

| Oxidation | 3% H₂O₂ | 24 h | RT | Experimental Value | Calculated Value | Count |

| Photolytic | 1.2 M lux h | - | RT | Experimental Value | Calculated Value | Count |

| Thermal (Solid) | Dry Heat | 7 days | 70 °C | Experimental Value | Calculated Value | Count |

| Thermal (Solution) | Dry Heat | 7 days | 70 °C | Experimental Value | Calculated Value | Count |

Visualization: Forced Degradation Workflow

Caption: Workflow for Forced Degradation (Stress Testing).

Conclusion

This guide provides the essential experimental frameworks for the systematic evaluation of the solubility and stability of this compound. The successful execution of these protocols—the shake-flask method for solubility and a comprehensive forced degradation study for stability—will yield the foundational data required for informed decision-making in medicinal chemistry, formulation development, and further preclinical studies. The resulting profiles are indispensable for understanding the compound's potential as a research tool or therapeutic agent.

References

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [myskinrecipes.com]

- 6. This compound CAS#: 113961-88-9 [chemicalbook.com]

- 7. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]

- 8. acv-verdun.fr [acv-verdun.fr]

Methodological & Application

Synthesis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(1,2,3,4-tetrahydroquinolin-6-yl)ethanone, a valuable intermediate in pharmaceutical research and drug development. The primary synthetic route described is the regioselective Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline.

Introduction

This compound is a key building block in the synthesis of various biologically active compounds. The tetrahydroquinoline scaffold is a prevalent motif in numerous natural products and medicinal agents. The introduction of an acetyl group at the 6-position of the tetrahydroquinoline ring system is a critical step in the elaboration of more complex molecular architectures. The Friedel-Crafts acylation is a classic and effective method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group, typically using a Lewis acid catalyst.[1][2] The regioselectivity of this reaction on the 1,2,3,4-tetrahydroquinoline ring is a key consideration, with the 6-position being the preferred site of acylation under specific conditions.[3]

Principle of the Method

The synthesis of this compound is achieved through the Friedel-Crafts acylation of 1,2,3,4-tetrahydroquinoline. In this electrophilic aromatic substitution reaction, an acylium ion is generated from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] The electron-rich aromatic ring of 1,2,3,4-tetrahydroquinoline then attacks the acylium ion, leading to the formation of the acetylated product. To ensure regioselectivity and avoid potential side reactions, the amino group of the tetrahydroquinoline is often protected, for instance, by acylation, prior to the Friedel-Crafts reaction.

Experimental Protocols

This protocol is adapted from established Friedel-Crafts acylation procedures and tailored for the synthesis of this compound.

Materials and Reagents:

-